molecular formula C6H10O4S2 B1332081 2,2'-Dithiodipropionic Acid CAS No. 4775-93-3

2,2'-Dithiodipropionic Acid

Cat. No. B1332081
CAS RN: 4775-93-3
M. Wt: 210.3 g/mol
InChI Key: UTDRPUGFHHVEDG-UHFFFAOYSA-N
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Description

2,2'-Dithiodipropionic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention related compounds such as 2-amino cyclopentene-1-dithiocarboxylic acid (ACDA) and its derivatives, which have antifungal properties and form complexes with transition metals . These compounds are structurally related to dithiocarboxylic acids and share some of the chemical characteristics that could be extrapolated to 2,2'-Dithiodipropionic acid.

Synthesis Analysis

The synthesis of related dithiocarboxylic acid derivatives involves reactions that can be adapted to potentially synthesize 2,2'-Dithiodipropionic acid. For instance, the spontaneous double electrophilic addition reaction mentioned in the synthesis of 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate monohydrate could be a relevant method . Additionally, the derivatization of the amine group in ACDA to produce various substituents at the nitrogen atom indicates a pathway that could be explored for the synthesis of 2,2'-Dithiodipropionic acid .

Molecular Structure Analysis

The molecular structure of dithiocarboxylic acid derivatives is characterized by the presence of sulfur atoms, which are likely to influence the bonding and stability of the compounds. The crystal structure of a bismuth(III) complex of a dithiocarboxylate with a non-transition metal has been reported, which could provide insights into the coordination chemistry of similar compounds . The X-ray diffraction method used to determine the structure of the dithiolane derivative also provides a methodological framework for analyzing the molecular structure of 2,2'-Dithiodipropionic acid .

Chemical Reactions Analysis

The chemical reactions involving dithiocarboxylic acid derivatives are diverse and include complex formation with metals, as well as derivatization of functional groups. The stability of these compounds in the lattice is attributed to intra and intermolecular interactions, such as stack formation between aromatic rings and carboxylic groups . These interactions could also be relevant to the chemical behavior of 2,2'-Dithiodipropionic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of dithiocarboxylic acid derivatives can be inferred from their acidity constants and solubility characteristics. The acidity constants of ACDA and its derivatives have been determined spectrophotometrically, which suggests a method for assessing the acidity of 2,2'-Dithiodipropionic acid . The solubility of these compounds in various solvents is an important factor in their characterization and could be relevant to the physical properties of 2,2'-Dithiodipropionic acid .

Scientific Research Applications

Application 1: Redox-responsive tumor targeted dual-drug loaded biocompatible metal–organic frameworks nanoparticles for enhancing anticancer effects

  • Summary of the Application : 2,2’-Dithiodipropionic Acid is used in the construction of a redox-responsive and tumor-targeted Metal–Organic Frameworks (MOFs) as a dual-drug carrier. This MOF composite shows controlled release of loaded 5-fluorouracil (5-FU), a cancer drug, entrapped within UiO-66-NH 2 nanostructures modified with dichloroacetic acid .
  • Methods of Application or Experimental Procedures : The MOF composites are constructed by anchoring functional disulfide anhydride and folic acid molecules to the organic links of MOFs. The overexpressed Glutathione (GSH) in cancer cells attacks the thiolate moiety and is oxidized in the process as it cleaves the disulfide bonds, thereby achieving redox stimuli-responsive drugs release in MOFs .
  • Results or Outcomes : The confocal laser scanning microscopy further proved that conjugation of folic acid to the MOF surface can significantly enhance the targeting uptake of cancer cells. This work paves the way to the construction of stimuli responsive tumor-targeted Nano MOF based drug carriers with potential for cancer therapies .

Application 2: Drug Delivery Systems Based on Pullulan Polysaccharides

  • Summary of the Application : 2,2’-Dithiodipropionic Acid is used in the design of efficient drug delivery systems based on pullulan polysaccharides and their derivatives . This polysaccharide itself and its derivatives, which possess more reactive functional groups, were able to form conjugates or complexes with a variety of drugs, especially with hydrophobic drugs .
  • Methods of Application or Experimental Procedures : By modulating the hydrophilic-hydrophobic balance in the support macromolecule structure and favoring various types of physical interactions between drug and carrier, the researchers attempted to optimize the charging and subsequent transport of drugs to target cells such as liver cell receptors or cancer cells .
  • Results or Outcomes : The results from in vivo and in vitro tests of cytotoxicity and the profiles of drug release from these carriers were encouraging such that the usage of pullulan polysaccharides for future medical applications remains an open field .

Application 3: Synthesis of 3-Mercaptopropionic Acid-Containing Polythioesters

  • Summary of the Application : 2,2’-Dithiodipropionic Acid is used as a precursor substrate in the synthesis of 3-mercaptopropionic acid-containing polythioesters .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of 2,2’-Dithiodipropionic Acid with other reagents to form 3-mercaptopropionic acid-containing polythioesters .
  • Results or Outcomes : The resulting polythioesters have potential applications in various fields due to their unique properties .

Application 4: Capping Agent for Gold Nanoparticles

  • Summary of the Application : 2,2’-Dithiodipropionic Acid is used as a capping agent for introducing charge on gold nanoparticles surfaces . This can be useful in various applications where the surface charge of nanoparticles needs to be controlled.
  • Methods of Application or Experimental Procedures : The acid is applied to the surface of the nanoparticles, where it forms a layer that can introduce charge .
  • Results or Outcomes : The resulting gold nanoparticles with controlled surface charge can be used in various applications, including drug delivery and biosensing .

Application 5: Precursor for Synthesis of Polythioesters

  • Summary of the Application : 2,2’-Dithiodipropionic Acid is used as a precursor substrate in the synthesis of polythioesters . These polythioesters have potential applications in various fields due to their unique properties.
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of 2,2’-Dithiodipropionic Acid with other reagents to form polythioesters .
  • Results or Outcomes : The resulting polythioesters have potential applications in various fields due to their unique properties .

Safety And Hazards

2,2’-Dithiodipropionic Acid can cause skin and eye irritation . It is recommended to avoid breathing its dust or mist, and to use personal protective equipment when handling it .

Future Directions

While specific future directions for 2,2’-Dithiodipropionic Acid are not mentioned in the search results, its use in the synthesis of drug delivery systems suggests potential applications in the field of medicine .

properties

IUPAC Name

2-(1-carboxyethyldisulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S2/c1-3(5(7)8)11-12-4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDRPUGFHHVEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SSC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875616
Record name Propanoic acid, 2,2'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dithiodipropionic Acid

CAS RN

4775-93-3
Record name Propanoic acid, 2,2'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dithiodipropionic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
G Lin, C Wang, X Li, Y Xi, W Wang, L Zhang… - Journal of the Taiwan …, 2020 - Elsevier
At present, the functionalized Zr-based coordination polymer for heavy metal ions removal are primarily implemented via post-synthesis, and it is still a challenge to reduce the …
Number of citations: 19 www.sciencedirect.com
JP Danehy, BT Doherty, CP Egan - The Journal of Organic …, 1971 - ACS Publications
Spectrophotometric observations of solutions consisting initially of thiol and iodine in acetic acid, or of di-sulfide and hydrogen iodide in acetic acid, give evidence that this is an …
Number of citations: 50 pubs.acs.org
JP Danehy, WE Hunter - The Journal of Organic Chemistry, 1967 - ACS Publications
Discussion It has already been reported3 that 3, 3'-dithiodi-propionic acid (XI), even upon extensive decomposition in aqueous alkali, yields no hydrogen sulfide whatso-ever: the …
Number of citations: 89 pubs.acs.org
G Chwatko, E Bald - Journal of Chromatography A, 2002 - Elsevier
This assay measures reduced, free oxidized, protein-bound, and total homocysteine in human plasma. Oxidized species of homocysteine are converted to reduced form by sodium …
Number of citations: 61 www.sciencedirect.com
LN Owen, MB Rahman - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Nucleophilic displacement reactions, by thioacetate, thiobenzoate, methanethiolate, and toluene-α-thiolate, on methyl LO-ptolysulphonyl-lactate, methyl L-2-chloropropionate, and …
Number of citations: 12 pubs.rsc.org
JP Danehy, CP Egan, J Switalski - The Journal of Organic …, 1971 - ACS Publications
Further support forthe view that the overoxidation of certain thiols by iodine in aqueous iodide proceeds via a cyclic intermediate formed by the intramolecular displacement of an iodide …
Number of citations: 29 pubs.acs.org
CJ Dixon, DW Grant - Photochemistry and Photobiology, 1973 - Wiley Online Library
Quantum yields of cysteine, ammonia, 1‐amino,1′‐oxo,2,2′‐dithiodipropionicacid (AODT–DPA), alanine, alanine 3‐sulphinic acid, cysteic acid, and serine have been determined in …
Number of citations: 14 onlinelibrary.wiley.com
K Kuśmierek, G Chwatko, R Głowacki… - … of Chromatography B, 2011 - Elsevier
Thiols play an important role in metabolic processes of all living creatures and their analytical control is very important in order to understand their physiological and pathological function…
Number of citations: 124 www.sciencedirect.com
JP DANEHY - The chemistry of organic sulfur compounds, 1966 - Elsevier
A review is presented of the experimental investigations, and the mechanistic interpretations thereof, of the action of aqueous alkali† on aliphatic disulfides. The facile and efficient …
Number of citations: 19 www.sciencedirect.com
JP Danehy, KN Parameswaran - The Journal of Organic …, 1968 - ACS Publications
Eleven variously substituted aromatic disulfides havebeen found to undergo extensive cleavage at 35.2 in 0.1 N sodium, hydroxide in water, aqueous ethanol, or aqueous 1, 4-dioxane, …
Number of citations: 48 pubs.acs.org

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